ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
Overview
Description
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is characterized by the presence of a tetrahydro-2H-pyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate can be synthesized through a reaction involving ethyl 2-hydroxyacetate and 3,4-dihydro-2H-pyran. The reaction is typically carried out in the presence of a catalyst such as pyridinium p-toluenesulfonate (PPTS) in a solvent like dichloromethane (CH2Cl2) at room temperature . The reaction proceeds as follows:
Reactants: Ethyl 2-hydroxyacetate and 3,4-dihydro-2H-pyran.
Catalyst: Pyridinium p-toluenesulfonate (PPTS).
Solvent: Dichloromethane (CH2Cl2).
Conditions: Room temperature.
Chemical Reactions Analysis
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydroxide (NaOH).
Scientific Research Applications
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of different products. The tetrahydro-2H-pyran ring provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate can be compared with other similar compounds, such as:
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the ester group.
Ethyl 2-hydroxyacetate: A precursor in the synthesis of this compound.
Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)acetate: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of the tetrahydro-2H-pyran ring and the ester group, which provides distinct reactivity and stability .
Properties
IUPAC Name |
ethyl 2-(oxan-2-yloxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)7-13-9-5-3-4-6-12-9/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWKAGBBACFPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447629 | |
Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61675-94-3 | |
Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61675-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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